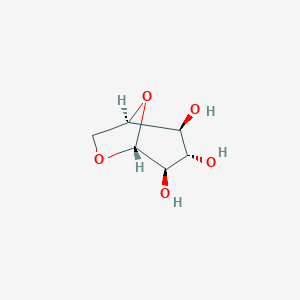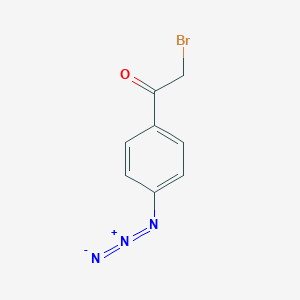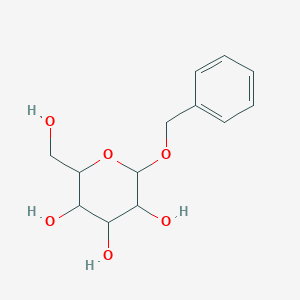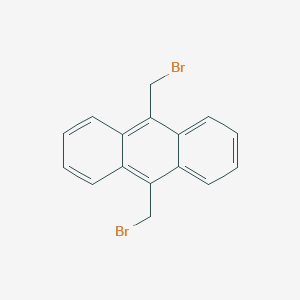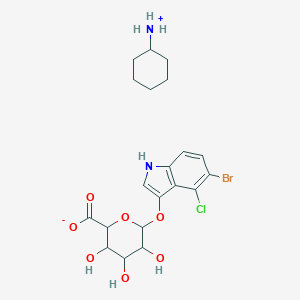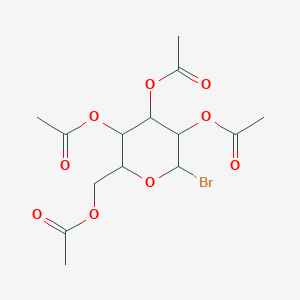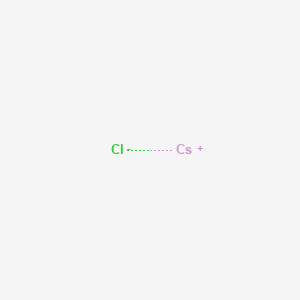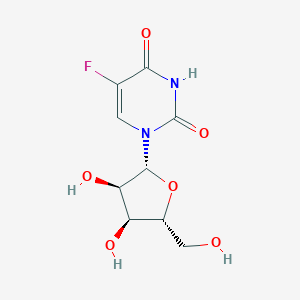
5-Fluorouridina
Descripción general
Descripción
5-fluorouridine is a fluorinated pyrimidine nucleoside analog. It is a derivative of uridine, where the hydrogen atom at the 5-position of the pyrimidine ring is replaced by a fluorine atom. This compound is known for its significant role in biochemical and pharmacological research, particularly in the study of nucleic acid metabolism and cancer treatment .
Aplicaciones Científicas De Investigación
5-fluorouridine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside analogs and their chemical properties.
Biology: It serves as a tool to investigate nucleic acid metabolism and the effects of fluorinated nucleosides on cellular processes.
Medicine: It is used in the development of anticancer drugs, particularly for its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.
Industry: It is employed in the synthesis of other fluorinated compounds and as a reference standard in analytical chemistry
Mecanismo De Acción
5-fluorouridine exerts its effects primarily through its incorporation into RNA and DNA. Once incorporated, it disrupts normal nucleic acid function, leading to the inhibition of RNA processing and DNA synthesis. This disruption is mainly due to the inhibition of thymidylate synthase, which is essential for the synthesis of thymidine, a nucleotide required for DNA replication .
Análisis Bioquímico
Biochemical Properties
5-Fluorouridine is known to target uridine phosphorylase . This interaction involves a pyrimidine base attached to a sugar, which is a common characteristic of pyrimidine nucleosides and analogues .
Cellular Effects
5-Fluorouridine can affect cell response through modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . This modulation can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of cytotoxicity of 5-Fluorouridine has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS) . This results in profound effects on cellular metabolism and viability .
Temporal Effects in Laboratory Settings
In laboratory settings, 5-Fluorouridine has shown to induce autophagic features at the ultrastructural and molecular levels, particularly in exposed cardiomyocytes . Reactive oxygen species (ROS) elevation characterized the endothelial response .
Dosage Effects in Animal Models
In animal models, the effects of 5-Fluorouridine can vary with different dosages . For instance, in domestic animals, 5-Fluorouridine is mainly used at the dosage of 50 to 75 mg/kg PO every eight hours to treat mycoses .
Metabolic Pathways
5-Fluorouridine is involved in the metabolic pathway of uracil, one of the four bases found in RNA . This pathway was identified as a potential target for antimetabolite chemotherapy .
Transport and Distribution
It is known that 5-Fluorouridine is a solid compound, which suggests that it may interact with various transporters or binding proteins .
Subcellular Localization
Given its biochemical properties and interactions, it is likely that it is localized in areas of the cell where it can interact with its target, uridine phosphorylase .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-fluorouridine can be synthesized through various methods. One common approach involves the fluorination of uridine. This process typically uses a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to ensure selective fluorination at the 5-position of the uridine molecule .
Industrial Production Methods
In industrial settings, the production of 5-fluorouridine often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product suitable for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
5-fluorouridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-fluorouracil.
Reduction: It can be reduced to form dihydro-5-fluorouridine.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under basic conditions.
Major Products
Oxidation: 5-fluorouracil
Reduction: Dihydro-5-fluorouridine
Substitution: Various substituted uridine derivatives
Comparación Con Compuestos Similares
Similar Compounds
5-fluorouracil: Another fluorinated pyrimidine analog used in cancer treatment.
5-fluoro-2’-deoxyuridine: A deoxyribonucleoside analog with similar anticancer properties.
6-azauridine: A pyrimidine analog with antiviral and anticancer activities
Uniqueness
5-fluorouridine is unique due to its specific incorporation into RNA, which distinguishes it from other fluorinated pyrimidines that primarily target DNA. This unique property makes it a valuable tool in studying RNA metabolism and developing RNA-targeted therapies .
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIDNBAQOFJWCA-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4040397 | |
| Record name | 5-Fluorouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
316-46-1 | |
| Record name | 5-Fluorouridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=316-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluorouridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000316461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-fluorouridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01629 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 5-Fluorouridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4040397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluorouridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-FLUOROURIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K0M952561 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5-FUR primarily exerts its cytotoxic effects by inhibiting RNA synthesis. It achieves this by being metabolized into 5-fluorouridine 5'-triphosphate, which gets incorporated into RNA, disrupting its function [].
A: Both 5-FUR and 5-FU are fluoropyrimidines, but they exhibit differences in their metabolism and target selectivity. 5-FUR primarily targets RNA synthesis [], while 5-FU primarily acts by inhibiting thymidylate synthase, ultimately interfering with DNA synthesis [].
A: While 5-FUR's primary target is RNA synthesis, studies have shown that it can indirectly impact DNA synthesis. 5-FUR can be metabolized into 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) [, ]. FdUMP is a potent inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition ultimately leads to a reduction in DNA synthesis.
A: Uridine phosphorylase can degrade 5-FUR into the less potent 5-FU. Cell lines with low uridine phosphorylase activity show enhanced sensitivity to 5-FUR because the degradation into 5-FU is minimized [].
ANone: The molecular formula of 5-fluorouridine is C9H11FN2O6, and its molecular weight is 262.19 g/mol.
A: Yes, 19F nuclear magnetic resonance (NMR) spectroscopy has been extensively used to study the metabolism of 5-fluorouracil and its derivatives, including 5-FUR [, , , ].
ANone: Various structural modifications of 5-FUR have been explored to improve its therapeutic index and pharmacokinetic properties:
A: The presence of the fluorine atom at the 5-position of the uracil ring in 5-FUR makes it less susceptible to degradation by uridine phosphorylase compared to its non-fluorinated counterpart, uridine [].
A: 5-FUR can be formulated into bioerodible polyanhydride disks for sustained release in glaucoma filtration surgery [].
A: Yes, researchers have synthesized 5′-O-glucuronides of 5-FUR as potential prodrugs. These prodrugs are more stable and less toxic than 5-FUR but can be cleaved by enzymes to release the active drug [].
A: Studies in rats show that the oral bioavailability of 5'-deoxy-5-fluorouridine (dFUR), a prodrug of 5-FU, is approximately 63% [].
A: 5-FUR is metabolized via several pathways: * Anabolic Pathway: Converted into active metabolites like 5-fluorouridine 5'-triphosphate, which gets incorporated into RNA []. It can also be converted to FdUMP, inhibiting DNA synthesis [, ]. * Catabolic Pathway: Degraded into 5-FU by uridine phosphorylase []. 5-FU is further metabolized into α-fluoro-β-alanine and α-fluoro-β-ureidopropionic acid [, ].
A: EU inhibits dihydropyrimidine dehydrogenase, the enzyme responsible for the rapid degradation of 5-FU. Co-administration of EU with 5-FUR leads to: * Prolonged half-life of 5-FU [, ]. * Increased formation and accumulation of 5-FUR and its active metabolites, including 5-fluorouridine mono-, di-, and triphosphates [, ]. * Enhanced antitumor activity of 5-FUR.
A: 5-FUR exhibits cytotoxic effects against various cancer cell lines, including:* Human colon carcinoma cells (HT-29): Significant cell death observed, particularly when incorporated into nuclear RNA [].* Murine leukemia cells (L1210): Potent inhibition of deoxyuridine incorporation into DNA []. * Ehrlich ascites tumor cells: Effective in preventing tumor growth and improving survival rates in mice models [, ].
ANone: 5-FUR and its derivatives have been evaluated in several in vivo models:
- Murine tumor models: Efficacy demonstrated against various murine tumor models, including Ehrlich ascites carcinoma, sarcoma 180, and colon 26 adenocarcinoma [, , , , ].
- Xenograft models: Demonstrated efficacy against human colon carcinoma xenografts in mice [].
ANone: Resistance to 5-FUR can arise through several mechanisms:
- Deletion of uridine kinase: This enzyme is crucial for the phosphorylation and activation of 5-FUR. Its deletion confers resistance [].
- Increased expression of uridine phosphorylase: Elevated levels of this enzyme lead to increased degradation of 5-FUR into the less potent 5-FU [].
A: Yes, cross-resistance can occur between 5-FUR and other fluoropyrimidines like 5-FU. For instance, a P-388 leukemia cell line resistant to 5-FU showed similar sensitivity to a 5-FUR prodrug, 5'-[4-(pivaloyloxy)-1,3,2-dioxaphosphorinan-2-yl]-2'-deoxy-5-fluorouridine, suggesting a shared resistance mechanism [].
A: 5-FUR exhibits dose-limiting toxicity, particularly in mice where it can be more toxic than 5-FU []. The observed toxicity is thought to be primarily due to its incorporation into RNA, disrupting vital cellular processes.
A: Researchers have investigated conjugating 5-FUR to monoclonal antibodies that specifically bind to tumor-associated antigens []. This approach aims to increase the drug concentration in tumor cells while minimizing its exposure to healthy tissues.
ANone: Several techniques are employed to characterize 5-FUR and its metabolic fate:
- 19F Nuclear Magnetic Resonance (NMR) Spectroscopy: Allows for the identification and quantification of 5-FUR and its metabolites in biological samples, providing insights into its metabolic pathways [, , , ].
- High-Pressure Liquid Chromatography (HPLC): Used to separate and quantify 5-FUR and its metabolites in various matrices [].
- Capillary Gas-Liquid Chromatography (GLC): Provides sensitive and specific detection of 5-FUR and its metabolites in biological samples [].
- Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS): Confirms the identity of 5-FUR and its metabolites [].
- Thin-Layer Chromatography (TLC): A simple and rapid method for the separation and identification of 5-FUR and its metabolites [].
A: 5-FUR derivatives, specifically UK-21, have demonstrated lower immunosuppressive effects compared to other fluorouridine derivatives like 5-FU [].
A: Yes, 5-ethynyluracil (EU) inhibits dihydropyrimidine dehydrogenase, the enzyme responsible for the primary metabolic breakdown of 5-FU, a key metabolite of 5-FUR. This inhibition by EU alters the pharmacokinetics and enhances the antitumor activity of 5-FU [, ].
ANone: The development of 5-FUR and its derivatives exemplifies the success of cross-disciplinary research, integrating:
- Organic Chemistry: For the synthesis of 5-FUR and its various derivatives and prodrugs [, , , , , ].
- Biochemistry: To elucidate the metabolic pathways, enzyme kinetics, and mechanisms of action of 5-FUR [, , , , , , ].
- Molecular Biology: To understand the molecular targets and downstream effects of 5-FUR, including its impact on RNA and DNA synthesis [, , , ].
- Pharmacology: To evaluate the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of 5-FUR and its derivatives in various in vitro and in vivo models [, , , , , , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





